Egfr-IN-110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-110 is a small molecule inhibitor targeting the epidermal growth factor receptor. This receptor is a transmembrane glycoprotein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of the epidermal growth factor receptor is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Egfr-IN-110 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves:
Formation of the core structure: This step includes the synthesis of a pyrimidine derivative through a series of reactions such as nucleophilic substitution and cyclization.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions like alkylation, acylation, and amination.
Chemical Reactions Analysis
Egfr-IN-110 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Egfr-IN-110 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition mechanisms of tyrosine kinase receptors.
Biology: Researchers use this compound to investigate the role of the epidermal growth factor receptor in cellular processes and its implications in cancer biology.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers that overexpress the epidermal growth factor receptor, such as non-small cell lung cancer and breast cancer.
Industry: The compound is used in the development of new cancer therapies and in the screening of other potential inhibitors
Mechanism of Action
Egfr-IN-110 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from phosphorylating downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the adenosine triphosphate-binding sites on the epidermal growth factor receptor, which are crucial for its kinase activity .
Comparison with Similar Compounds
Egfr-IN-110 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its specific binding affinity and inhibitory potency. It has shown effectiveness against certain epidermal growth factor receptor mutations that confer resistance to other inhibitors .
Similar compounds include:
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with applications in lung and pancreatic cancers.
Afatinib: A broader inhibitor that targets multiple members of the epidermal growth factor receptor family.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor effective against T790M mutation
This compound’s unique properties make it a valuable compound for further research and development in cancer therapy.
Properties
Molecular Formula |
C22H16ClFN4O2 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-6-(2-ethenylpyridin-4-yl)oxy-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C22H16ClFN4O2/c1-3-13-9-14(7-8-25-13)30-20-10-15-18(11-19(20)29-2)26-12-27-22(15)28-17-6-4-5-16(23)21(17)24/h3-12H,1H2,2H3,(H,26,27,28) |
InChI Key |
BFMJJIKPPAMPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OC4=CC(=NC=C4)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.